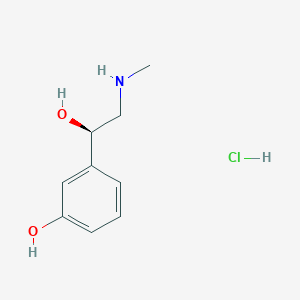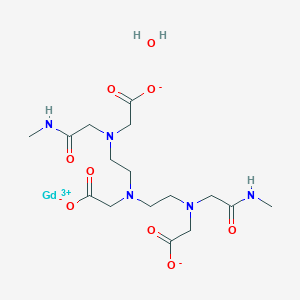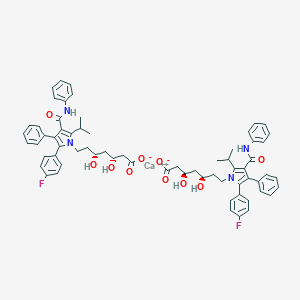
Milnacipran hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used for the management of fibromyalgia and, in some countries, for the treatment of major depressive disorder . It is a racemic mixture of two enantiomers, each contributing to its pharmacological effects .
作用机制
Target of Action
Milnacipran Hydrochloride primarily targets the reuptake transporters of two neurotransmitters: serotonin and norepinephrine . These neurotransmitters play crucial roles in modulating mood and pain perception. This compound inhibits norepinephrine uptake with greater potency than serotonin .
Mode of Action
This compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It binds to the reuptake transporters of serotonin and norepinephrine, inhibiting their reuptake and thereby increasing their levels in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft enhance the signaling in the descending inhibitory pain pathways in the brain and spinal cord . This is believed to mitigate pain sensations, which is particularly relevant in conditions like fibromyalgia .
Pharmacokinetics
This compound is well absorbed and has a bioavailability of approximately 85% . It undergoes minimal metabolism via the CYP450 system, with the majority of the dose excreted unchanged in urine (55%) . It has a low binding to plasma proteins (13%) . The elimination half-life of this compound is approximately 6-8 hours .
Result of Action
The increased levels of serotonin and norepinephrine due to the action of this compound can lead to decreased pain transmission, which is beneficial in the treatment of fibromyalgia . It also has potential implications in mood regulation, which can be beneficial in the treatment of depressive disorders .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain other medications can interact with this compound and affect its action . Additionally, individual patient factors such as renal function and hepatic function can also impact the pharmacokinetics and hence the efficacy of this compound .
生化分析
Biochemical Properties
Milnacipran hydrochloride demonstrates a unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Cellular Effects
This compound’s role as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) influences cell function by increasing the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . This can impact various cellular processes, including cell signaling pathways and gene expression related to mood regulation and pain perception .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the reuptake of serotonin and noradrenaline. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to changes in gene expression and enzyme activation or inhibition within the cell .
Temporal Effects in Laboratory Settings
The peak plasma concentration of unchanged this compound is attained at 3.5 hours and is lower than the peak plasma concentration of radioactivity observed at 4.3 hours, indicating substantial metabolism of this compound upon oral administration . This suggests that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages
Metabolic Pathways
This compound undergoes minimal CYP450 related metabolism, with the majority of the dose excreted unchanged in urine (55%), indicating that it is involved in metabolic pathways that do not extensively metabolize the compound .
Transport and Distribution
The mean volume of distribution recorded for racemic this compound following a single intravenous dose to healthy subjects was approximately 400 L . This suggests that this compound is widely distributed within the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of milnacipran hydrochloride typically involves the reductive amination of an aldehyde to form the primary amine . This method is efficient, providing a high yield of the primary amine as the major product while minimizing by-products . The reaction conditions are mild, and the process is straightforward, making it suitable for industrial production .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The process involves multiple steps, including the preparation of intermediates and the final product under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
Milnacipran hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of primary amines to corresponding aldehydes or carboxylic acids.
Reduction: Reductive amination to form primary amines from aldehydes.
Substitution: Nucleophilic substitution reactions involving the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include metal hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions are primarily the amine derivatives, which are crucial intermediates in the synthesis of this compound .
科学研究应用
Milnacipran hydrochloride has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Duloxetine: Another SNRI used for depression and anxiety disorders.
Venlafaxine: An SNRI used for major depressive disorder, anxiety, and panic disorders.
Desvenlafaxine: A derivative of venlafaxine with similar uses.
Uniqueness of Milnacipran Hydrochloride
This compound is unique among SNRIs due to its relatively balanced inhibition of serotonin and norepinephrine reuptake . This balance is thought to contribute to its effectiveness in treating fibromyalgia, a condition characterized by widespread pain and fatigue . Additionally, this compound has a lower incidence of certain side effects compared to other SNRIs, making it a preferred choice for some patients .
属性
CAS 编号 |
101152-94-7 |
|---|---|
分子式 |
C15H23ClN2O |
分子量 |
282.81 g/mol |
IUPAC 名称 |
(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13?,15-;/m1./s1 |
InChI 键 |
XNCDYJFPRPDERF-UQKHFXBCSA-N |
SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
手性 SMILES |
CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2.Cl |
规范 SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Key on ui other cas no. |
101152-94-7 |
Pictograms |
Acute Toxic |
同义词 |
1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl 1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl F 2207 F-2207 F2207 Ixel midalcipran milnacipran milnacipran hydrochloride Savella |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















